molecular formula C13H13ClN4O2 B2750420 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1797757-22-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2750420
CAS No.: 1797757-22-2
M. Wt: 292.72
InChI Key: NGNONIAADDOJTH-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with 4-chlorophenoxyethanone under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings can interact with active sites, potentially inhibiting or modifying the activity of specific proteins. The chlorophenoxy group may enhance binding affinity or specificity.

Comparison with Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenoxy)ethanone

Comparison: Compared to its analogs, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone may exhibit unique properties due to the presence of the chlorophenoxy group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-6-5-15-16-18/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNONIAADDOJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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